molecular formula C6H10N2O B12086447 3-amino-N-(prop-2-yn-1-yl)propanamide

3-amino-N-(prop-2-yn-1-yl)propanamide

Cat. No.: B12086447
M. Wt: 126.16 g/mol
InChI Key: OZBJBNQHMAXGTG-UHFFFAOYSA-N
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Description

3-amino-N-(prop-2-yn-1-yl)propanamide is an organic compound with the molecular formula C₆H₁₀N₂O It is characterized by the presence of an amino group, a propynyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of propargylamine with acrylamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(prop-2-yn-1-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and propynyl groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-amino-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(prop-2-yn-1-yl)propanamide hydrochloride
  • N,N-Di(prop-2-yn-1-yl)adamantan-1-amines

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an amino group and a propynyl group. These features confer distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-amino-N-prop-2-ynylpropanamide

InChI

InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7/h1H,3-5,7H2,(H,8,9)

InChI Key

OZBJBNQHMAXGTG-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)CCN

Origin of Product

United States

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